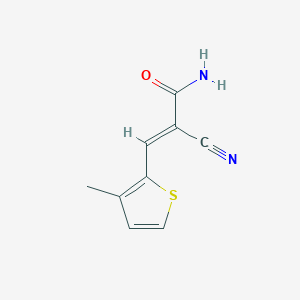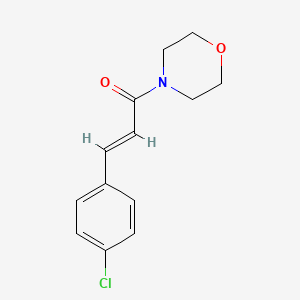![molecular formula C11H7BrN2O2S B5582540 5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5582540.png)
5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a bromophenyl group and a sulfanylidene group attached to a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 2-bromobenzaldehyde with thiourea in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
作用機序
The mechanism of action of 5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
Compared to similar compounds, 5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits unique properties due to the presence of the bromophenyl group at the 2-position. This structural feature enhances its reactivity and allows for the formation of a diverse range of derivatives through substitution reactions. Additionally, the sulfanylidene group contributes to its distinctive chemical behavior and potential biological activities .
特性
IUPAC Name |
5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2S/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJOBOKRONESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol](/img/structure/B5582458.png)
![2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5582467.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-(1,3-thiazol-4-ylmethyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5582475.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B5582478.png)
![3-isobutyl-1-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5582479.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5582494.png)
![7-{[3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5582499.png)
![2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5582506.png)

![{4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5582514.png)
![1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5582534.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5582551.png)
![6-benzyl-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5582558.png)
